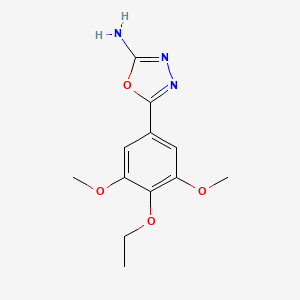
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of oxadiazoles can be acylated with various acid chlorides to produce acylated compounds, which can undergo further cyclization and coupling reactions to form diverse derivatives .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazol-2-amine derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups with other substituents, often using reagents like acid chlorides and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: 1,3-dibromo-5,5-dimethylhydantoin, potassium iodide (KI)
Reducing Agents: Sodium borohydride (NaBH4)
Acid Chlorides: Methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
科学研究应用
1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex molecules and as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives exhibit antiproliferative activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . The interaction with tubulin involves binding to the hydrophobic cavity of the enzyme, affecting residues such as Lys254, Ala250, Cys241, Val318, Ala316, Asn258, and Lys352 .
相似化合物的比较
Similar Compounds
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of ethoxy and dimethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
83796-22-9 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O4/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-14-15-12(13)19-11/h5-6H,4H2,1-3H3,(H2,13,15) |
InChI 键 |
LMVUIJKRDMTBQU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















